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molecular formula C9H9ClO B1272338 3,4-Dimethylbenzoyl chloride CAS No. 21900-23-2

3,4-Dimethylbenzoyl chloride

Cat. No. B1272338
M. Wt: 168.62 g/mol
InChI Key: RGAKSNQOIIYQRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05547967

Procedure details

78 g of thionyl chloride were added to 50 g of 3,4-dimethylbenzoic acid and the reaction mixture was heated at reflux for 3 hours. The reaction mixture was subsequently concentrated, and the residue was taken up twice in toluene and concentrated again. 53 g of 3,4-dimethylbenzoyl chloride were obtained.
Quantity
78 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[CH3:5][C:6]1[CH:7]=[C:8]([CH:12]=[CH:13][C:14]=1[CH3:15])[C:9](O)=[O:10]>>[CH3:5][C:6]1[CH:7]=[C:8]([CH:12]=[CH:13][C:14]=1[CH3:15])[C:9]([Cl:3])=[O:10]

Inputs

Step One
Name
Quantity
78 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
50 g
Type
reactant
Smiles
CC=1C=C(C(=O)O)C=CC1C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was subsequently concentrated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated again

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C(=O)Cl)C=CC1C
Measurements
Type Value Analysis
AMOUNT: MASS 53 g
YIELD: CALCULATEDPERCENTYIELD 94.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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